molecular formula C22H28N2O3S B5179072 N-cycloheptyl-4-methyl-3-{[(4-methylphenyl)amino]sulfonyl}benzamide

N-cycloheptyl-4-methyl-3-{[(4-methylphenyl)amino]sulfonyl}benzamide

Cat. No. B5179072
M. Wt: 400.5 g/mol
InChI Key: UJZBGYQWSUFKKV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-cycloheptyl-4-methyl-3-{[(4-methylphenyl)amino]sulfonyl}benzamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. This compound is also known as MK-0524A, and it belongs to the class of drugs known as COX-2 inhibitors. The COX-2 inhibitors are a group of drugs that are used to treat inflammation and pain associated with various diseases, including arthritis, cancer, and cardiovascular diseases.

Mechanism of Action

The mechanism of action of N-cycloheptyl-4-methyl-3-{[(4-methylphenyl)amino]sulfonyl}benzamide involves the inhibition of the enzyme cyclooxygenase-2 (COX-2). COX-2 is an enzyme that is involved in the production of prostaglandins, which are responsible for inflammation and pain. By inhibiting the activity of COX-2, N-cycloheptyl-4-methyl-3-{[(4-methylphenyl)amino]sulfonyl}benzamide reduces inflammation and pain associated with various diseases.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-cycloheptyl-4-methyl-3-{[(4-methylphenyl)amino]sulfonyl}benzamide have been extensively studied in various animal models. Studies have shown that this compound exhibits anti-inflammatory and analgesic effects, which make it a promising candidate for the treatment of various diseases. In addition, this compound has been shown to exhibit good pharmacokinetic properties, which make it suitable for oral administration.

Advantages and Limitations for Lab Experiments

The advantages of using N-cycloheptyl-4-methyl-3-{[(4-methylphenyl)amino]sulfonyl}benzamide in lab experiments include its potent anti-inflammatory and analgesic properties, as well as its good pharmacokinetic properties. However, there are also some limitations associated with the use of this compound in lab experiments. For example, the synthesis of this compound is complex and requires specialized equipment and expertise. In addition, the cost of synthesizing this compound can be high, which may limit its use in some research settings.

Future Directions

There are several future directions for the research on N-cycloheptyl-4-methyl-3-{[(4-methylphenyl)amino]sulfonyl}benzamide. One possible direction is to study the potential applications of this compound in the treatment of cancer. Studies have shown that COX-2 inhibitors, including N-cycloheptyl-4-methyl-3-{[(4-methylphenyl)amino]sulfonyl}benzamide, may have anti-cancer properties. Another possible direction is to study the potential side effects of this compound, particularly in long-term use. Finally, researchers may also explore the potential of combining N-cycloheptyl-4-methyl-3-{[(4-methylphenyl)amino]sulfonyl}benzamide with other drugs to enhance its therapeutic effects.

Synthesis Methods

The synthesis of N-cycloheptyl-4-methyl-3-{[(4-methylphenyl)amino]sulfonyl}benzamide involves a series of chemical reactions that are carried out in a laboratory setting. The starting materials for the synthesis include 4-methylphenylamine, cycloheptanone, and 4-methylsulfonylbenzoyl chloride. The synthesis process involves the reaction of these starting materials in the presence of various reagents, including sodium hydroxide, hydrochloric acid, and acetic anhydride. The final product is obtained after several purification steps, including recrystallization and column chromatography.

Scientific Research Applications

N-cycloheptyl-4-methyl-3-{[(4-methylphenyl)amino]sulfonyl}benzamide has been extensively studied for its potential applications in the field of medicine. This compound has been shown to exhibit anti-inflammatory and analgesic properties, which make it a promising candidate for the treatment of various diseases. Some of the diseases that N-cycloheptyl-4-methyl-3-{[(4-methylphenyl)amino]sulfonyl}benzamide has been studied for include arthritis, cancer, and cardiovascular diseases.

properties

IUPAC Name

N-cycloheptyl-4-methyl-3-[(4-methylphenyl)sulfamoyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N2O3S/c1-16-9-13-20(14-10-16)24-28(26,27)21-15-18(12-11-17(21)2)22(25)23-19-7-5-3-4-6-8-19/h9-15,19,24H,3-8H2,1-2H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJZBGYQWSUFKKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NS(=O)(=O)C2=C(C=CC(=C2)C(=O)NC3CCCCCC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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